3-Bromo-2,4,6-trimethylphenyl isocyanate

Overview

Description

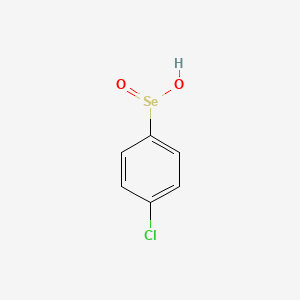

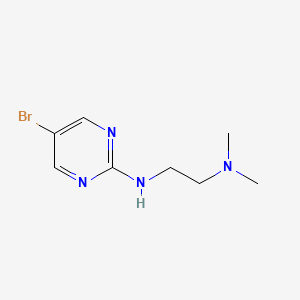

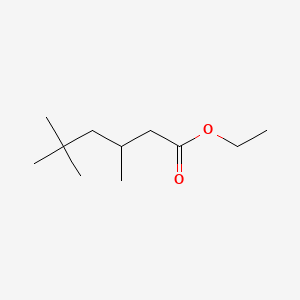

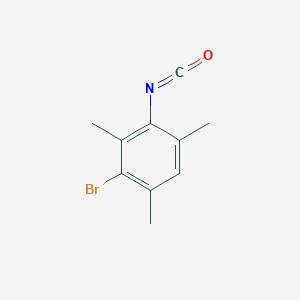

3-Bromo-2,4,6-trimethylphenyl isocyanate is an organic compound with the linear formula (CH3)3C6HBrNCO . It has a molecular weight of 240.10 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4,6-trimethylphenyl isocyanate consists of a phenyl ring substituted with three methyl groups, a bromine atom, and an isocyanate group . The canonical SMILES string representation isCC1=CC(=C(C(=C1N=C=O)C)Br)C . Physical And Chemical Properties Analysis

3-Bromo-2,4,6-trimethylphenyl isocyanate has a melting point of 37-42 °C . It has a molecular weight of 240.10 g/mol, and its exact mass is 238.99458 g/mol . It has a topological polar surface area of 29.4 Ų .Relevant Papers Unfortunately, specific peer-reviewed papers related to 3-Bromo-2,4,6-trimethylphenyl isocyanate were not identified in the search results .

Scientific Research Applications

Synthesis of Benzimidazoles and Thienoimidazoles

3-Bromo-2,4,6-trimethylphenyl isocyanate is utilized in the synthesis of various organic compounds, such as benzimidazoles and thienoimidazoles, through reactions with primary amines under CuI catalysis. This process yields moderate to good results, showcasing the compound's versatility in organic synthesis (Lygin & Meijere, 2009).

Cyclotrimerization of Bicyclic Vic-Bromostannylalkenes

Another application involves the cyclotrimerization of bicyclic vic-bromostannylalkenes promoted by copper(I) thiophen-2-carboxylate, leading to the synthesis of tris-annelated benzenes. This method demonstrates the compound's role in facilitating high-yield cyclotrimerization reactions, resulting in complex organic structures (Borsato et al., 2002).

Catalysis in Bromination Reactions

3-Bromo-2,4,6-trimethylphenyl isocyanate also finds application as a catalyst in bromination reactions, particularly using hydrogen peroxide and sodium bromide. This showcases its utility in enhancing reaction efficiency and selectivity in the synthesis of brominated organic compounds (Abe, You, & Detty, 2002).

Reactivity with Urethanes

Research on the reactivity of isocyanates with urethanes highlights conditions for allophanate formation, providing insights into the thermal behavior and chemical reactivity of isocyanate compounds. This information is crucial for applications in polymer science and materials engineering (Lapprand et al., 2005).

Organosilicon Building Blocks Synthesis

The compound also plays a role in the synthesis of organosilicon building blocks, particularly in the preparation of C-functional silicon-containing heterocycles. This application underscores its utility in the development of silicon-based materials for various technological applications (Geyer et al., 2015).

properties

IUPAC Name |

2-bromo-4-isocyanato-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-7(2)10(12-5-13)8(3)9(6)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIWEPBSGPAODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N=C=O)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403501 | |

| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4,6-trimethylphenyl isocyanate | |

CAS RN |

480439-19-8 | |

| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.